molecular formula C9H11NO3 B1665550 Adrenalone CAS No. 99-45-6

Adrenalone

Cat. No.: B1665550
CAS No.: 99-45-6
M. Wt: 181.19 g/mol
InChI Key: PZMVOUYYNKPMSI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Adrenalone, also known as adrenaline’s ketone form, primarily targets alpha-1 adrenergic receptors . These receptors are part of the body’s sympathetic nervous system and play a crucial role in the body’s fight-or-flight response .

Mode of Action

This compound acts as an adrenergic receptor agonist . It interacts with alpha-1 adrenergic receptors, causing a series of changes in the body. Compared to epinephrine, this compound has a weaker affinity for beta receptors . This interaction leads to various physiological changes, such as vasoconstriction and hemostasis .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits norepinephrine synthesis and dopamine beta oxidase . It also influences the fight-or-flight response by increasing blood flow to muscles, heart output, pupil dilation response, and blood sugar level .

Pharmacokinetics

It is known that this compound is metabolized by monoamine oxidase (mao) and catechol-o-methyl transferase (comt), similar to its parent compound, epinephrine .

Result of Action

The action of this compound results in various molecular and cellular effects. It primarily causes vasoconstriction, which can lead to local hemostasis . Excessive vasoconstriction may lead to local necrosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, stress has been shown to regulate the action of catecholamines like this compound . .

Biochemical Analysis

Biochemical Properties

Adrenalone interacts with alpha-1 adrenergic receptors . These receptors are part of the G protein-coupled receptor family and are primarily found on smooth muscle cells. When this compound binds to these receptors, it triggers a series of biochemical reactions that lead to vasoconstriction .

Cellular Effects

This compound’s primary cellular effect is vasoconstriction, which is the narrowing of blood vessels . This occurs when the smooth muscle cells that line the vessels contract. Vasoconstriction can help control bleeding, which is why this compound was historically used as a hemostatic .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to alpha-1 adrenergic receptors . This binding triggers a cascade of intracellular events, leading to the activation of phospholipase C. This enzyme catalyzes the production of inositol trisphosphate and diacylglycerol, secondary messengers that ultimately lead to an increase in intracellular calcium levels and smooth muscle contraction .

Temporal Effects in Laboratory Settings

The effects of this compound are typically short-lived due to its metabolism. Like epinephrine, this compound is metabolized by catechol-O-methyl transferase (COMT), yielding 3O-methylthis compound, which is then N-demethylized by monoamine oxidase (MAO) .

Metabolic Pathways

This compound is metabolized in a similar manner to epinephrine. It is first metabolized by COMT to form 3O-methylthis compound. This intermediate is then N-demethylized by MAO. The resulting metabolites are then conjugated to sulfate or glucuronide and excreted by the kidneys .

Transport and Distribution

This compound, when used topically, is primarily localized to the site of application. It causes local vasoconstriction and has minimal systemic absorption

Subcellular Localization

The subcellular localization of this compound is not well-studied. Its target, the alpha-1 adrenergic receptor, is a membrane-bound receptor. Therefore, it is likely that this compound primarily localizes to the cell membrane where it can interact with these receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Adrenalone can be synthesized through various methods. One common method involves the oxidation of epinephrine to form this compound. This process typically uses oxidizing agents such as potassium permanganate or chromic acid under controlled conditions .

Industrial Production Methods: In industrial settings, this compound is often produced through the asymmetric hydrogenation of precursor compounds using catalysts like [Rh(COD)Cl]2 and chiral, bidentate phosphine ligands . This method ensures high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Adrenalone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid.

    Reduction: Alcohol dehydrogenase, hydrogen gas with catalysts.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: Adrenochrome.

    Reduction: Epinephrine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Properties

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,10-12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMVOUYYNKPMSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)C1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

62-13-5 (hydrochloride)
Record name Adrenalone [USAN:INN]
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DSSTOX Substance ID

DTXSID5048710
Record name 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanone
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Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

99-45-6
Record name Adrenalone
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Record name Adrenalone [USAN:INN]
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Record name Adrenalone
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Record name Adrenalone
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Record name 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanone
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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